Cas no 1706458-47-0 (4-Chloro-6-difluoromethyl-5-nitro-pyrimidine)

4-Chloro-6-difluoromethyl-5-nitro-pyrimidine is a halogenated nitro-pyrimidine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a reactive chloro group at the 4-position, a difluoromethyl substituent at the 6-position, and a nitro group at the 5-position—make it a versatile intermediate for nucleophilic substitution and further functionalization. The electron-withdrawing nitro and difluoromethyl groups enhance its reactivity in heterocyclic transformations, facilitating the construction of complex molecular frameworks. This compound is particularly valuable in the development of bioactive molecules, including potential herbicides and pharmaceutical candidates, due to its ability to introduce both fluorine and nitro functionalities into target structures. Its stability under standard handling conditions further supports its use in synthetic applications.
4-Chloro-6-difluoromethyl-5-nitro-pyrimidine structure
1706458-47-0 structure
Product Name:4-Chloro-6-difluoromethyl-5-nitro-pyrimidine
CAS No:1706458-47-0
MF:C5H2ClF2N3O2
MW:209.538086414337
CID:5152041
Update Time:2025-05-23

4-Chloro-6-difluoromethyl-5-nitro-pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-6-difluoromethyl-5-nitro-pyrimidine
    • Pyrimidine, 4-chloro-6-(difluoromethyl)-5-nitro-
    • Inchi: 1S/C5H2ClF2N3O2/c6-4-3(11(12)13)2(5(7)8)9-1-10-4/h1,5H
    • InChI Key: DLDMZUGRMZMTDS-UHFFFAOYSA-N
    • SMILES: C1=NC(C(F)F)=C([N+]([O-])=O)C(Cl)=N1

4-Chloro-6-difluoromethyl-5-nitro-pyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM508431-1g
4-Chloro-6-(difluoromethyl)-5-nitropyrimidine
1706458-47-0 97%
1g
$568 2023-02-02

Additional information on 4-Chloro-6-difluoromethyl-5-nitro-pyrimidine

Comprehensive Overview of 4-Chloro-6-difluoromethyl-5-nitro-pyrimidine (CAS No. 1706458-47-0)

4-Chloro-6-difluoromethyl-5-nitro-pyrimidine (CAS No. 1706458-47-0) is a highly specialized pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique nitro and difluoromethyl functional groups, serves as a critical intermediate in the synthesis of advanced heterocyclic compounds. Its molecular structure, C5H2ClF2N3O2, offers versatile reactivity, making it invaluable for drug discovery and crop protection applications.

In recent years, the demand for nitro-substituted pyrimidines like 4-Chloro-6-difluoromethyl-5-nitro-pyrimidine has surged due to their role in developing targeted therapies and sustainable agrochemicals. Researchers are particularly interested in its potential to modulate enzyme inhibition and bioactivity, aligning with trends in precision medicine and green chemistry. The compound’s chloro and difluoromethyl moieties enhance its electrophilic properties, facilitating cross-coupling reactions in organofluorine chemistry.

From an industrial perspective, CAS 1706458-47-0 is synthesized through controlled nitration and halogenation processes, ensuring high purity for GMP-compliant applications. Its stability under ambient conditions and solubility in polar aprotic solvents like DMSO or acetonitrile make it a preferred choice for high-throughput screening (HTS) in pharmaceutical R&D. Notably, its nitro group can be selectively reduced to amines, enabling diverse scaffold functionalization.

Environmental and regulatory considerations are paramount when handling 4-Chloro-6-difluoromethyl-5-nitro-pyrimidine. While not classified as hazardous under current guidelines, its nitroaromatic nature necessitates proper waste disposal protocols. The compound’s low ecotoxicity profile aligns with the EU’s REACH and EPA’s TSCA frameworks, supporting its use in eco-friendly formulations.

Emerging applications of 1706458-47-0 include its integration into photoaffinity labeling probes for proteomics and as a building block for fluorescent tags in bioimaging. Its compatibility with click chemistry further expands its utility in bioconjugation. As the scientific community explores AI-driven molecular design, this compound’s structure-activity relationships (SAR) are being modeled to accelerate lead optimization.

In summary, 4-Chloro-6-difluoromethyl-5-nitro-pyrimidine (CAS 1706458-47-0) exemplifies innovation at the intersection of medicinal chemistry and material science. Its multifaceted reactivity and compliance with sustainability benchmarks position it as a cornerstone for next-generation small-molecule therapeutics and smart agrochemicals.

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